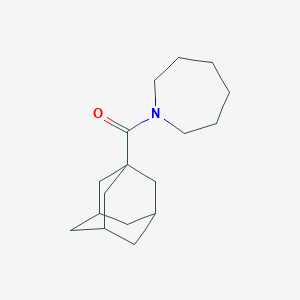

1-(1-Adamantylcarbonyl)azepane

Beschreibung

1-(1-Adamantylcarbonyl)azepane (CAS 3716-64-1) is a bicyclic organic compound composed of an adamantane moiety fused to an azepane ring via a carbonyl group. This compound is primarily utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors, owing to its ability to modulate lipophilicity and bioavailability .

Eigenschaften

Molekularformel |

C17H27NO |

|---|---|

Molekulargewicht |

261.4 g/mol |

IUPAC-Name |

1-adamantyl(azepan-1-yl)methanone |

InChI |

InChI=1S/C17H27NO/c19-16(18-5-3-1-2-4-6-18)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2 |

InChI-Schlüssel |

XICGPKIYVIIEFX-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |

Kanonische SMILES |

C1CCCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(Chloroacetyl)azepane (CAS 52227-33-5)

- Molecular Structure : Replaces the adamantylcarbonyl group with a chloroacetyl substituent.

- Physicochemical Properties: Property 1-(1-Adamantylcarbonyl)azepane 1-(Chloroacetyl)azepane Molecular Formula C₁₇H₂₅NO C₈H₁₄ClNO Molecular Weight (g/mol) 259.38 175.656 Key Functional Groups Adamantylcarbonyl, azepane Chloroacetyl, azepane

- Applications : The chloroacetyl derivative is more reactive in nucleophilic substitution reactions, making it a precursor for antipsychotic agents. However, its lower molecular weight reduces membrane permeability compared to the adamantane-containing analog .

N-(1-Adamantyl)acetamide (CAS 13807-61-9)

- Structural Difference : Features an acetamide linkage instead of a carbonyl-azepane group.

- Thermal Stability : The adamantyl group enhances thermal stability (decomposition temperature >250°C), but the absence of the azepane ring limits conformational adaptability in receptor binding .

- Bioactivity : N-(1-Adamantyl)acetamide exhibits antiviral properties (e.g., rimantadine analogs), whereas 1-(1-Adamantylcarbonyl)azepane is explored for dopamine receptor modulation .

3-(1-Adamantyl)-1-Propene (CAS Not Specified)

- Polymer Chemistry: This monomer, studied for copolymerization with ethylene and propylene, shares the adamantyl group but lacks the azepane ring. Its rigid structure increases glass transition temperatures (Tg) in polymers, whereas 1-(1-Adamantylcarbonyl)azepane’s flexibility could enable plasticizing effects in specialty polymers .

Benzoylindole Azepane Isomers (e.g., AM-1220 Azepane)

- Pharmacological Relevance: Azepane isomers of synthetic cannabinoids (e.g., AM-1220) demonstrate how azepane substitution affects receptor selectivity. The adamantylcarbonyl group in 1-(1-Adamantylcarbonyl)azepane may reduce psychoactivity while enhancing metabolic stability compared to aryl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.